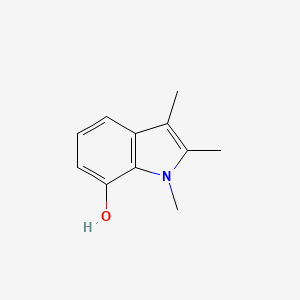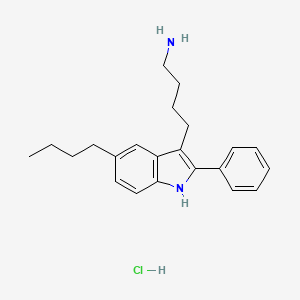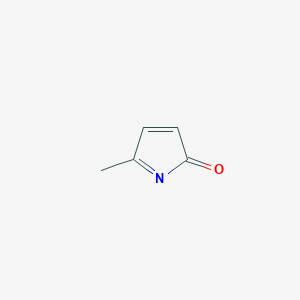
N-Benzyl-1,2,3-thiadiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-1,2,3-thiadiazol-5-amine is a heterocyclic compound that contains a thiadiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1,2,3-thiadiazol-5-amine typically involves the reaction of benzyl chloride with 5-methyl-1,3,4-thiadiazole-2-amine in the presence of a base. The reaction is carried out in a mixture of ethanol and water at room temperature under normal atmospheric conditions . Another method involves the cyclization of aryl (benzyl)sulfonylacetic or aryl (benzyl)sulfonylpropionic acids with thiosemicarbazide in refluxing phosphorus oxychloride (POCl3) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial production, with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-1,2,3-thiadiazol-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various benzyl-substituted thiadiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
N-Benzyl-1,2,3-thiadiazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of Alzheimer’s disease.
Materials Science: Thiadiazole derivatives are known for their applications in the development of new materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-Benzyl-1,2,3-thiadiazol-5-amine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . The exact molecular pathways and targets can vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-1,3,4-thiadiazole-2-amine: This compound is structurally similar and can be used as a precursor in the synthesis of N-Benzyl-1,2,3-thiadiazol-5-amine.
N-(Benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine: Another similar compound that has been studied for its potential as a STAT3 inhibitor for cancer treatment.
Uniqueness
This compound is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C9H9N3S |
|---|---|
Poids moléculaire |
191.26 g/mol |
Nom IUPAC |
N-benzylthiadiazol-5-amine |
InChI |
InChI=1S/C9H9N3S/c1-2-4-8(5-3-1)6-10-9-7-11-12-13-9/h1-5,7,10H,6H2 |
Clé InChI |
UZPFCLOSBRTZKB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC2=CN=NS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Thiaspiro[3.3]heptan-6-one1,1-dioxide](/img/structure/B13107777.png)



![Pyrrolo[2,1-c][1,2,4]triazin-4-amine](/img/structure/B13107803.png)



![4-Phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B13107838.png)
![6-Bromo-3-(4-bromo-2-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13107845.png)
![Ethyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate](/img/structure/B13107856.png)

